molecular formula C10H10FN3 B3349405 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine CAS No. 218301-88-3

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine

Cat. No.: B3349405
CAS No.: 218301-88-3
M. Wt: 191.2 g/mol
InChI Key: FYPWCYYDNHFMPL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine is a compound that features a fluorine atom and an imidazole ring attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine can be achieved through multiple synthetic routes. One common method involves the reaction of 1-(2-fluoro-4-nitrophenyl)-2-methylimidazole with suitable reducing agents . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while oxidation can produce oxides or other oxygen-containing derivatives.

Scientific Research Applications

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the imidazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-4-(2-methylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPWCYYDNHFMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431456
Record name 2-FLUORO-4-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-88-3
Record name 2-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218301-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-4-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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